Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 2-hydroxyacetate moiety, which is further substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(2,5-dimethylphenyl)-2-hydroxyacetic acid+methanolacid catalystMethyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification reaction while minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of 2-(2,5-dimethylphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2,5-dimethylphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives, such as 2-(2,5-dimethylphenyl)-2-hydroxyacetate with nitro, bromo, or sulfonyl groups.
Scientific Research Applications
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The aromatic ring can also engage in π-π interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dimethylphenyl)-2-hydroxyacetate
- Methyl 2-(3,5-dimethylphenyl)-2-hydroxyacetate
- Methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern may result in distinct steric and electronic effects compared to other isomers, potentially leading to different pharmacological profiles and applications.
Properties
CAS No. |
5766-41-6 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3/h4-6,10,12H,1-3H3 |
InChI Key |
YVRIIBKPPOPEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)OC)O |
Origin of Product |
United States |
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